PKCα Inhibition Potency: Bisindolylmaleimide III Demonstrates Nanomolar IC50 with Defined Selectivity Over PKA
Bisindolylmaleimide III inhibits PKCα with an IC50 of 26 nM, representing a 19-fold selectivity window over protein kinase A (PKA), which it inhibits only at 500 nM . This contrasts with the less selective parent compound staurosporine, which potently inhibits a broad spectrum of kinases including PKA with little discrimination. While Bisindolylmaleimide I (GF109203X) exhibits similar PKC potency (IC50 ~20 nM for PKCα), its selectivity window versus PKA is less well-defined in comparable assay conditions . Bisindolylmaleimide IV and V are substantially less potent PKC inhibitors, with IC50 values exceeding 1 μM [1].
| Evidence Dimension | PKCα Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Bisindolylmaleimide I: IC50 ≈ 20 nM for PKCα; Bisindolylmaleimide IV/V: IC50 > 1 μM; Staurosporine: non-selective, low nM; PKA inhibition by target compound: IC50 = 500 nM |
| Quantified Difference | Target compound is 19-fold selective for PKCα over PKA; >38-fold more potent than Bis IV/V; comparable potency to Bis I but with distinct kinase profile |
| Conditions | In vitro kinase inhibition assays; recombinant PKCα and PKA enzymes |
Why This Matters
This quantitative selectivity window validates Bisindolylmaleimide III as a suitable PKC-specific probe in cellular assays where PKA cross-reactivity could confound results, unlike non-selective staurosporine.
- [1] Mahata, S. K., et al. (2002). Chromaffin cell catecholamine secretion: bisindolylmaleimide compounds exhibit novel and potent antagonist effects at the nicotinic cholinergic receptor in pheochromocytoma cells. Molecular Pharmacology, 61(5), 1086-1094. View Source
